molecular formula C8H6ClIO2 B1358888 Methyl 3-chloro-5-iodobenzoate CAS No. 289039-85-6

Methyl 3-chloro-5-iodobenzoate

Cat. No. B1358888
Key on ui cas rn: 289039-85-6
M. Wt: 296.49 g/mol
InChI Key: ZDSIXLJPASGHDW-UHFFFAOYSA-N
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Patent
US08748434B2

Procedure details

To a solution of L-proline (1.553 g, 13.49 mmol, CAS RN 147-85-3) in dimethylsulfoxide (80 mL) was added sodium hydroxide (0.54 g, 13.49 mmol) and the reaction mixture was stirred at 25° C. for 30 min. Then copper(I) iodide (2.568 g, 13.49 mmol), 3-chloro-5-iodo-benzoic acid methyl ester (5.0 g, 16.86 mmol, CAS RN 289039-85-6) and sodium methanesulfinate (13.77 g, 134.9 mmol, CAS RN 20277-69-4) were added to the reaction mixture and the reaction mixture was heated at 120° C. for 2 h. The reaction mixture was allowed to cool down, poured on saturated aqueous sodium bicarbonate solution (500 mL) and ethyl acetate (500 mL) and filtered through celite. The organic layer was separated and the aqueous layer was extracted twice with ethyl acetate (200 mL each). The combined organic layers were washed with cold water (200 mL) and brine (100 mL), dried over anhydrous sodium sulfate and evaporated. The residue was purified by column chromatography over silica gel (100-200 mesh) with a gradient of ethyl acetate:n-hexane (1:10 to 2:10) to get the desired compound as a colorless solid (2.31 g, 55%). MS (EI): m/z=248 ([M]).
Quantity
1.553 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
13.77 g
Type
reactant
Reaction Step Three
Name
copper(I) iodide
Quantity
2.568 g
Type
catalyst
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
N1CCC[C@H]1C(O)=O.[OH-].[Na+].[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18](I)[CH:17]=[C:16]([Cl:21])[CH:15]=1.[CH3:23][S:24]([O-:26])=[O:25].[Na+].C(=O)(O)[O-].[Na+]>CS(C)=O.[Cu]I.C(OCC)(=O)C>[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18]([S:24]([CH3:23])(=[O:26])=[O:25])[CH:17]=[C:16]([Cl:21])[CH:15]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1.553 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
0.54 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)I)Cl)=O
Name
Quantity
13.77 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
copper(I) iodide
Quantity
2.568 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 120° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ethyl acetate (200 mL each)
WASH
Type
WASH
Details
The combined organic layers were washed with cold water (200 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (100-200 mesh) with a gradient of ethyl acetate:n-hexane (1:10 to 2:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)S(=O)(=O)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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